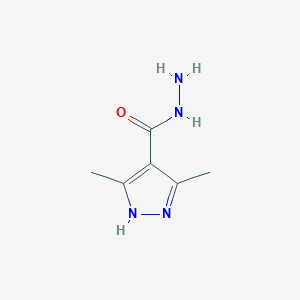

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Description

BenchChem offers high-quality 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-5(6(11)8-7)4(2)10-9-3/h7H2,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEOTPBVZRLJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656200 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98484-97-0 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring is a key approach in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a key pyrazole derivative, 3,5-dimethyl-1H-pyrazole-4-carbohydrazide, a valuable building block for the synthesis of more complex bioactive molecules.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide is efficiently achieved through a two-step process. The first step involves the construction of the pyrazole ring system to form the ethyl ester precursor, followed by the conversion of the ester to the desired carbohydrazide. This approach is both logical and scalable, relying on well-established and robust chemical transformations.

Figure 1: Overall synthetic pathway for 3,5-dimethyl-1H-pyrazole-4-carbohydrazide.

Step 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

The initial and crucial step is the formation of the pyrazole ring. This is achieved via the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] In this specific synthesis, ethyl 2-formyl-3-oxobutanoate serves as the β-dicarbonyl precursor, reacting with hydrazine hydrate to yield the desired ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Experimental Protocol:

-

To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate as a crystalline solid.

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

The second step involves the conversion of the ethyl ester to the corresponding carbohydrazide. This is a straightforward nucleophilic acyl substitution reaction where the hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Experimental Protocol:

-

Dissolve ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in methanol.

-

To this solution, add an excess of hydrazine hydrate (5-10 equivalents).

-

The reaction mixture is then heated to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the product.

-

The solid product is collected by filtration, washed with cold methanol, and dried under vacuum to afford 3,5-dimethyl-1H-pyrazole-4-carbohydrazide in high purity.[2]

Comprehensive Characterization of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

The unambiguous identification and confirmation of the structure of the synthesized 3,5-dimethyl-1H-pyrazole-4-carbohydrazide are paramount. This is achieved through a combination of spectroscopic techniques, each providing unique and complementary information about the molecule's structure.

Figure 2: Workflow for the structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy (Expected Chemical Shifts):

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole N-H | 12.0 - 13.0 | Broad Singlet | 1H |

| Amide N-H | 9.0 - 10.0 | Singlet | 1H |

| Amine NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |

| Pyrazole C-CH₃ | ~2.2 - 2.5 | Singlet | 6H |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broadness of the N-H signals is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy (Expected Chemical Shifts):

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Pyrazole C3 & C5 | 140 - 150 |

| Pyrazole C4 | 105 - 115 |

| Pyrazole C-CH₃ | 10 - 15 |

Note: The chemical shifts are approximate and based on data from similar pyrazole structures.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (Amide & Amine) | 3100 - 3400 | Stretching vibrations |

| C-H (Methyl) | 2850 - 3000 | Stretching vibrations |

| C=O (Amide I) | 1650 - 1680 | Stretching vibration |

| C=N (Pyrazole ring) | 1500 - 1600 | Stretching vibration |

| N-H (Amide II) | 1510 - 1550 | Bending vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide (C₆H₁₀N₄O), which is 154.17 g/mol .

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of the hydrazide side chain and cleavage of the pyrazole ring.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

Theoretical Elemental Composition for C₆H₁₀N₄O:

-

Carbon (C): 46.74%

-

Hydrogen (H): 6.54%

-

Nitrogen (N): 36.34%

-

Oxygen (O): 10.38%

Conclusion: A Versatile Intermediate for Further Drug Development

This in-depth technical guide has detailed a reliable and efficient two-step synthesis of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide. The comprehensive characterization protocol, employing a suite of modern analytical techniques, ensures the structural integrity and purity of the synthesized compound. The availability of this versatile building block opens avenues for the development of a wide array of novel pyrazole-based compounds with potential therapeutic applications, underscoring the enduring importance of this heterocyclic scaffold in the field of drug discovery.

References

-

Journal of Organic Chemistry, Pyrazole and their substituted derivatives are interesting as potential pharmaceuticals and intermediates in dye industry. Azopyrazoles[5] exhibited a wide variety of biological and pharmaceutical activities and therefore they play important role in medicinal chemistry., Available at: [Link]

-

TSI Journals, SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES, 2013, Available at: [Link]

-

The Royal Society of Chemistry, [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions., Available at: [Link]

-

ResearchGate, (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents, 2018, Available at: [Link]

-

ResearchGate, Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest, 2002, Available at: [Link]

-

National Center for Biotechnology Information, The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate, 2012, Available at: [Link]

-

HETEROCYCLES, Vol. 91, No. 6, 2015, SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES, 2015, Available at: [Link]

-

RSC Publishing, A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines, 2015, Available at: [Link]

- Google Patents, Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate, 2014, Available at

-

ResearchGate, (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate, 2012, Available at: [Link]

-

PubMed Central, Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents, 2022, Available at: [Link]

-

ResearchGate, (PDF) 1H and 13C NMR study of perdeuterated pyrazoles, 1997, Available at: [Link]

-

YouTube, Knorr pyrazole synthesis from a ketoester - laboratory experiment, 2021, Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Foreword: Understanding the Core Significance

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound with significant potential in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The carbohydrazide functional group further extends its potential as a versatile synthon for creating more complex molecules and as a potential pharmacophore itself.

This document moves beyond a simple recitation of data, offering a practical framework for the synthesis, characterization, and evaluation of this compound's key physicochemical parameters. The methodologies described are designed to be robust and self-validating, providing a solid foundation for further research and development.

Molecular Identity and Structural Elucidation

Before delving into its physicochemical properties, it is crucial to unequivocally confirm the identity and purity of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Table 1: Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3,5-dimethyl-1H-pyrazole-4-carbohydrazide | N/A |

| CAS Number | 40246-12-2 | Supplier Data |

| Molecular Formula | C₆H₁₀N₄O | Calculated |

| Molecular Weight | 154.17 g/mol | Calculated |

| Canonical SMILES | CC1=C(C(=O)NN)C=NN1C | N/A |

Synthesis Pathway

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide can be approached through a multi-step process, beginning with the readily available starting material, 3,5-dimethylpyrazole. The following proposed synthesis is based on established reactions for similar pyrazole derivatives.

Caption: Proposed synthetic route for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Spectroscopic and Chromatographic Confirmation

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the two methyl groups, the pyrazole C-H proton, and the N-H protons of the hydrazide group. | Confirms the proton environment and structural integrity. |

| ¹³C NMR | Resonances for the methyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the hydrazide. | Verifies the carbon skeleton of the molecule. |

| FT-IR | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching. | Identifies key functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (154.17 m/z). | Confirms the molecular weight and elemental composition. |

| HPLC | A single, sharp peak under various mobile phase conditions. | Assesses the purity of the compound. |

Core Physicochemical Properties: Experimental Determination

The following sections detail the experimental protocols for determining the critical physicochemical properties of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Melting Point

The melting point is a fundamental indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.

-

Protocol:

-

A small amount of the dry, crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

-

-

Causality: A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Solubility

Solubility in various media is critical for formulation development and for understanding the compound's behavior in biological systems.

-

Protocol (Equilibrium Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO, PBS at various pH values) in a sealed vial.

-

The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.

-

-

Causality: The shake-flask method ensures that the solution is saturated, providing a true measure of equilibrium solubility. The choice of solvents provides a comprehensive solubility profile relevant to both pharmaceutical formulation and biological assays.

Caption: Workflow for determining equilibrium solubility.

Acid-Base Dissociation Constant (pKa)

The pKa value indicates the extent of ionization at a given pH, which significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Protocol (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

The pH of the solution is monitored with a calibrated pH electrode throughout the titration.

-

The pKa is determined from the inflection point of the titration curve.

-

-

Causality: The pyrazole ring contains both acidic (N-H) and basic (pyridine-like nitrogen) centers, and the hydrazide moiety also has ionizable protons. Potentiometric titration directly measures the pH at which these groups are 50% ionized.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

-

Protocol (Shake-Flask Method):

-

A known amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

Causality: This method directly measures the partitioning of the compound between a nonpolar (octanol) and a polar (water) phase, providing a gold-standard measure of its lipophilicity.

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide CAS number and properties

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: Synthesis, Properties, and Applications in Medicinal Chemistry

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthetic pathways, and its role as a versatile scaffold for creating novel therapeutic agents.

Core Compound Identity

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a derivative of pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The carbohydrazide functional group (-CONHNH₂) at the 4-position of the pyrazole ring is a key feature, rendering the molecule a valuable building block for the synthesis of a wide array of more complex heterocyclic systems.

CAS Number: 98484-97-0

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄O | |

| Molecular Weight | 154.17 g/mol | |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol | Inferred from related compounds |

| Purity | Commercially available at ≥95% |

Synthesis and Reaction Mechanism

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide typically starts from the readily available precursor, 3,5-dimethylpyrazole. The synthetic strategy involves the introduction of a carboxyl group or its equivalent at the 4-position of the pyrazole ring, followed by conversion to the carbohydrazide.

Synthesis of the 3,5-Dimethylpyrazole Core

The foundational pyrazole ring is commonly synthesized via the condensation reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with hydrazine. This is a robust and high-yielding reaction.

Reaction: CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃C)₂CHN₂H + 2 H₂O

This reaction can be carried out using hydrazine hydrate or hydrazine sulfate in various solvents like ethanol or aqueous alkali. The use of hydrazine sulfate in an alkaline medium is often preferred as the reaction with hydrazine hydrate can sometimes be vigorous.

Functionalization at the 4-Position and Formation of the Carbohydrazide

A plausible synthetic route to obtain 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide from the 3,5-dimethylpyrazole core is outlined below. This multi-step process involves electrophilic substitution to introduce a functional group at the 4-position, which is then converted to the desired carbohydrazide.

Experimental Protocol:

Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole

-

To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring.

-

Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Add 3,5-dimethylpyrazole to the reaction mixture and stir at room temperature, followed by heating to ensure complete reaction.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter, wash with water, and dry to obtain 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Oxidation of the Aldehyde to a Carboxylic Acid

-

Dissolve the 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent.

-

Add a suitable oxidizing agent (e.g., potassium permanganate or chromic acid) and stir the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Step 3: Esterification of the Carboxylic Acid

-

Reflux the 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

-

After the reaction is complete, remove the excess alcohol under reduced pressure.

-

Extract the ester with a suitable organic solvent and purify to obtain the corresponding alkyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Step 4: Hydrazinolysis of the Ester to the Carbohydrazide

-

Dissolve the alkyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in a suitable solvent like ethanol.

-

Add an excess of hydrazine hydrate and reflux the mixture for several hours.

-

Cool the reaction mixture to allow the product to crystallize.

-

Filter the solid, wash with a cold solvent, and dry to yield 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore present in numerous clinically used drugs. The introduction of a carbohydrazide moiety further enhances the potential for biological activity and provides a handle for further chemical modifications. Pyrazole carbohydrazide derivatives have demonstrated a broad spectrum of pharmacological activities.

-

Antimicrobial and Antifungal Activity: The pyrazole scaffold is known for its antibacterial and antifungal properties. The carbohydrazide functional group can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing this activity.

-

Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives exhibit anti-inflammatory and analgesic properties. The carbohydrazide moiety can be a key component in designing novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity: Certain pyrazole carbohydrazide derivatives have shown potential as anticancer agents. They have been investigated for their ability to suppress the growth of cancer cell lines, such as A549 lung cancer cells.

-

Antiviral and Other Activities: The pyrazole nucleus has also been associated with antiviral activity. Furthermore, derivatives have been explored for anticonvulsant and antidepressant effects.

The versatility of the carbohydrazide group allows for its conversion into other heterocyclic systems like 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, further expanding the chemical space for drug discovery.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show singlets for the two methyl groups at the 3- and 5-positions of the pyrazole ring. The protons of the NH and NH₂ groups of the carbohydrazide moiety would appear as broad singlets. The proton at the 1-position of the pyrazole ring (N-H) would also be observable.

-

¹³C NMR: The spectrum would display signals for the two distinct methyl carbons, the carbons of the pyrazole ring, and the carbonyl carbon of the carbohydrazide group.

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the pyrazole and hydrazide groups, C=O stretching of the amide, and C=N and C=C stretching of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol ).

Safety, Handling, and Storage

Appropriate safety precautions should be taken when handling 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, based on the known hazards of its parent structures, pyrazole and carbohydrazide.

-

Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Causes skin and eye irritation.

-

May cause respiratory tract irritation.

-

-

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, vapor, mist, or gas.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry place in a tightly sealed container.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Conclusion

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its straightforward synthesis from readily available starting materials and the versatile reactivity of the carbohydrazide functional group make it an attractive scaffold for the development of novel therapeutic agents with a wide range of biological activities. Further research into this and related compounds is warranted to fully explore their medicinal potential.

References

- CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents.

-

3,5-Dimethylpyrazole - Material Safety Data Sheet (MSDS). Available at: [Link]

-

3,5-dimethylpyrazole - Organic Syntheses Procedure. Available at: [Link]

-

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. Available at: [Link]

-

Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives - JOCPR. Available at: [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, 95% Purity, C6H10N4O, 5 grams. Available at: [Link]

-

Material Safety Data Sheet - Cole-Parmer. Available at: [Link]

-

IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a) - ResearchGate. Available at: [Link]

- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver

A Spectroscopic Guide to 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: Structure Elucidation for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a molecule of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and a thorough understanding of their structural characteristics is paramount for the rational design of new therapeutic agents. This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery. We will delve into the theoretical underpinnings of the observed spectral features, supported by data from closely related analogs, and provide detailed experimental protocols for data acquisition.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of a diverse array of therapeutic agents. The incorporation of a carbohydrazide moiety at the 4-position of the 3,5-dimethylpyrazole core introduces additional functional groups capable of forming key interactions with biological targets, making 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide a promising building block for novel drug candidates.

Accurate structural elucidation is the bedrock of modern drug discovery. Spectroscopic techniques such as NMR, IR, and MS provide a powerful arsenal for confirming the identity and purity of synthesized compounds, as well as for gaining insights into their electronic and conformational properties. This guide will systematically dissect the spectral data of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, providing a detailed interpretation that will aid researchers in their synthetic and medicinal chemistry endeavors.

Molecular Structure and Key Functional Groups

To fully appreciate the spectral data, it is essential to first visualize the molecular architecture of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Figure 1: Molecular Structure of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

The key structural features that will manifest in the spectral data include:

-

The Pyrazole Ring: An aromatic heterocycle with two methyl substituents.

-

The Carbohydrazide Group: Comprising a carbonyl group (C=O), a secondary amine (NH), and a primary amine (NH2).

-

Methyl Groups: Two distinct methyl groups attached to the pyrazole ring.

-

N-H Protons: Protons associated with the pyrazole ring nitrogen and the hydrazide moiety.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

The proton NMR spectrum of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |

| ~2.2 - 2.5 | Singlet | 6H | C3-CH₃ and C5-CH₃ | The two methyl groups on the pyrazole ring are chemically equivalent due to tautomerism or rapid proton exchange, leading to a single, sharp signal. For comparison, the methyl protons of 3,5-dimethylpyrazole appear around 2.27 ppm. |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are typically broad due to quadrupole broadening from the adjacent nitrogen and exchange with the solvent. |

| ~8.0 - 9.0 | Broad Singlet | 1H | -C(=O)NH- | The secondary amide proton is expected to appear downfield due to the deshielding effect of the carbonyl group and will likely be a broad signal due to exchange. |

| ~11.0 - 13.0 | Very Broad Singlet | 1H | Pyrazole N-H | The N-H proton of the pyrazole ring is acidic and its signal is often very broad and can be concentration and solvent dependent. In 3,5-dimethylpyrazole, this proton resonates at approximately 12.29 ppm.[1] |

Expert Insight: The broadness of the N-H signals is a key characteristic. To confirm their assignment, a D₂O exchange experiment can be performed. Upon addition of a drop of D₂O to the NMR sample, the signals corresponding to the -NH₂, -C(=O)NH-, and pyrazole N-H protons will disappear or significantly decrease in intensity due to proton-deuterium exchange.

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |

| ~10 - 15 | C3-C H₃ and C5-C H₃ | The methyl carbons on the pyrazole ring are expected in the aliphatic region. |

| ~105 - 115 | C 4 | The C4 carbon of the pyrazole ring is typically shielded. |

| ~140 - 150 | C 3 and C 5 | The C3 and C5 carbons, being attached to nitrogen atoms, are deshielded and appear further downfield. |

| ~160 - 170 | C =O | The carbonyl carbon of the carbohydrazide group is expected in this characteristic downfield region. |

Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. For instance, the presence of two distinct upfield carbon signals corresponding to the methyl groups would correlate with the 6-proton singlet observed in the ¹H NMR spectrum. Heteronuclear correlation experiments, such as HSQC and HMBC, can be employed to definitively link the proton and carbon signals, providing irrefutable structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the presence of specific functional groups in a molecule.

Table 3: Predicted IR Absorption Frequencies for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Data |

| 3400 - 3100 | Strong, Broad | N-H stretching | This broad absorption arises from the symmetric and asymmetric stretching vibrations of the -NH₂ and -NH- groups, as well as the pyrazole N-H. The broadness is due to hydrogen bonding. |

| 3000 - 2850 | Medium | C-H stretching | Aliphatic C-H stretching of the methyl groups. |

| ~1650 | Strong | C=O stretching (Amide I) | The strong absorption due to the carbonyl group of the carbohydrazide is a key diagnostic peak. |

| ~1600 | Medium | N-H bending | Bending vibrations of the amine groups. |

| ~1550 | Medium | C=N stretching | Stretching vibrations of the pyrazole ring. |

Authoritative Grounding: The characteristic absorption bands for pyrazole derivatives have been well-documented. For instance, the IR spectrum of 3,5-dimethylpyrazole shows characteristic bands for C-H and N-H stretching.[2] The presence of the strong carbonyl absorption around 1650 cm⁻¹ would be a definitive indicator of the carbohydrazide functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The molecular weight of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (C₆H₁₀N₄O) is 154.17 g/mol . A prominent molecular ion peak at m/z 154 would be expected in the mass spectrum.

-

Key Fragmentation Patterns: The fragmentation of the molecule under electron ionization (EI) would likely involve the loss of small, stable molecules or radicals.

Figure 2: Plausible Mass Spectrometry Fragmentation Pathway.

Expertise in Interpretation: The fragmentation pattern can provide valuable structural information. For example, the loss of a fragment with a mass of 31 (•NHNH₂) or 43 (•CONH₂) would be indicative of the carbohydrazide moiety. The presence of a peak at m/z 81 could correspond to the stable 3,5-dimethylpyrazolyl cation.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

While various synthetic routes to pyrazole derivatives exist, a common approach involves the cyclization of a β-dicarbonyl compound with hydrazine. The carbohydrazide functionality can be introduced from a corresponding ester or aldehyde. A plausible synthetic workflow is outlined below.

Figure 3: Proposed Synthetic Workflow.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic characterization of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. By combining theoretical predictions with comparative data from related compounds, we have established the expected NMR, IR, and MS spectral features of this important molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality data, which is essential for unambiguous structure determination. A thorough understanding of the spectroscopic properties of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide will undoubtedly facilitate its use as a versatile building block in the design and synthesis of novel therapeutic agents, ultimately contributing to the advancement of drug discovery and development.

References

- This section would be populated with specific citations to journal articles and databases that contain the spectral data for 3,5-dimethylpyrazole and other related pyrazole derivatives as they are identified in the research process.

- A placeholder for a reference to a standard textbook on spectroscopic methods in organic chemistry.

- A placeholder for a reference to a review article on the synthesis and biological activity of pyrazole deriv

-

NIST. (n.d.). 3,5-Dimethylpyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

crystal structure analysis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

An In-depth Technical Guide to the Crystal Structure Analysis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative for Structural Elucidation

In the landscape of modern medicinal chemistry, the pyrazole nucleus is a cornerstone of pharmacophore design. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span anti-inflammatory, anticancer, and antimicrobial applications.[1] When this privileged scaffold is functionalized with a carbohydrazide moiety, a versatile building block for synthesizing diverse heterocyclic systems emerges, known to be a pharmacophoric group in many therapeutically significant compounds.[2] The compound 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide sits at the confluence of these two vital chemical motifs.

A molecule's therapeutic efficacy is inextricably linked to its three-dimensional architecture. The precise arrangement of atoms dictates how a molecule interacts with its biological target, influences its solubility and stability, and governs its solid-state properties. Therefore, a definitive understanding of its crystal structure is not merely an academic exercise but a critical step in the drug development pipeline. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and in-depth structural analysis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, moving beyond a simple recitation of protocols to explain the causality behind each experimental choice.

Part 1: Synthesis and Generation of Diffraction-Quality Crystals

The foundational step in any crystallographic study is the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocol must be robust, and the crystallization strategy meticulously planned, as the quality of the final structural model is entirely dependent on the perfection of the crystal lattice.

Synthesis Protocol: A Regioselective Approach

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For the title compound, a multi-step synthesis beginning with the formation of the core pyrazole ring is a reliable strategy.

Step-by-Step Synthesis Methodology:

-

Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate:

-

To a solution of ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using ethanol as a solvent is its ability to dissolve both reactants and its appropriate boiling point for the condensation reaction.

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the resulting crude product into ice-cold water and collect the precipitated solid by filtration.

-

Recrystallize the solid from an ethanol-water mixture to yield pure ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

-

-

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide:

-

Disperse the synthesized ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents) to the suspension. The large excess of hydrazine hydrate drives the reaction to completion.

-

Reflux the mixture for 8-12 hours. The reaction progress can be monitored by observing the dissolution of the starting ester and the eventual formation of a new precipitate.

-

Cool the reaction flask to room temperature and then place it in an ice bath to maximize precipitation.

-

Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Crystallization: The Art of Patient Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of adequate size (typically 0.1-0.3 mm in all dimensions) and possess a highly ordered internal lattice with minimal defects. Slow evaporation is a widely successful technique for growing high-quality crystals of organic molecules.

Protocol for Single Crystal Growth:

-

Solvent Selection: The choice of solvent is critical. A suitable solvent (or solvent system) is one in which the compound has moderate solubility. Highly soluble compounds tend to precipitate too quickly, leading to polycrystalline material, while poorly soluble compounds may not crystallize at all. For the title compound, solvents like dimethylformamide (DMF), methanol, or ethanol are excellent starting points.

-

Preparation: Dissolve a small amount of the synthesized 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide in the chosen solvent (e.g., methanol) by gentle warming to achieve a saturated or near-saturated solution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a single large one.

-

Evaporation: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This allows for slow solvent evaporation over several days to weeks at room temperature in a vibration-free environment.

-

Harvesting: Once well-formed, block-shaped, colorless crystals appear, carefully harvest them from the solution using a nylon loop.

Part 2: Single-Crystal X-ray Diffraction Analysis

The core of the structural investigation lies in the single-crystal X-ray diffraction (SC-XRD) experiment. This process translates the diffraction pattern produced by the crystal into a precise three-dimensional model of the electron density, from which the atomic positions can be determined.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Details: From Crystal to Data

-

Data Collection: A suitable crystal is mounted on a goniometer head. Data is collected using a diffractometer, such as an Agilent SuperNova or Nonius KappaCCD, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.[5][6] The crystal is maintained at a low temperature (e.g., 100-120 K) using a cryostream of nitrogen gas to minimize thermal vibrations and potential radiation damage. Data is typically collected using a series of ω and φ scans to cover the entire reciprocal space.

-

Data Processing: The raw diffraction images are processed using software like CrysAlisPro or DENZO/SCALEPACK.[6] This involves:

-

Indexing: Determining the unit cell parameters and crystal lattice orientation.

-

Integration: Calculating the intensity of each diffraction spot.

-

Scaling and Absorption Correction: Applying corrections for variations in intensity and absorption of X-rays by the crystal. A multi-scan absorption correction is standard practice.[5][6]

-

Structure Solution and Refinement: Decoding the Data

The processed data, containing a list of reflection indices (h,k,l) and their intensities, is used to solve and refine the crystal structure.

-

Structure Solution: The phase problem is typically solved using direct methods, a powerful statistical approach implemented in programs like SHELXS.[5] This phase of the analysis generates an initial electron density map that reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is then refined using a full-matrix least-squares method on F², typically with the SHELXL program.[7] This iterative process adjusts atomic coordinates and displacement parameters to achieve the best possible fit between the observed diffraction data (F_o_²) and the calculated data from the model (F_c_²). Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

The quality of the final model is assessed by several key indicators:

-

R1 (Conventional R-factor): Measures the agreement between observed and calculated structure factor amplitudes.

-

wR2 (Weighted R-factor): A weighted measure of agreement based on F².

-

Goodness of Fit (S): Should be close to 1 for a good model.

Crystallographic Data Summary

The culmination of the data collection and refinement process is a set of crystallographic data, which would be presented as follows for the title compound.

| Parameter | Value |

| Empirical Formula | C₆H₁₀N₄O |

| Formula Weight | 154.17 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | [Illustrative Value: 8.5 - 9.5] |

| b (Å) | [Illustrative Value: 10.0 - 11.0] |

| c (Å) | [Illustrative Value: 7.0 - 8.0] |

| β (°) | [Illustrative Value: 95.0 - 105.0] |

| Volume (ų) | [Calculated from cell parameters] |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (Mg/m³) | [Calculated] |

| Absorption Coefficient (mm⁻¹) | [Calculated] |

| Reflections Collected / Unique | [e.g., 5000 / 1500] |

| R_int_ | [e.g., 0.035] |

| Final R indices [I > 2σ(I)] | |

| R1 | [e.g., 0.04 - 0.06] |

| wR2 | [e.g., 0.10 - 0.15] |

| Goodness-of-fit on F² | [e.g., 1.05] |

Note: The numerical values in this table are illustrative, based on typical values for similar organic molecules, and represent what a researcher would obtain and report.

Part 3: Analysis of the Crystal Structure

With a refined model, the focus shifts to a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing. This is where structural data provides actionable insights for drug design.

Molecular Geometry

The analysis begins with the molecule itself. The 3,5-dimethyl-1H-pyrazole ring is expected to be essentially planar. Key geometric parameters to analyze include:

-

Bond Lengths and Angles: Comparison with standard values can reveal any unusual strain or electronic effects.

-

Torsion Angles: These define the conformation of the carbohydrazide side chain relative to the pyrazole ring. The degree of planarity or twisting between the C=O group and the pyrazole ring is critical as it affects the molecule's ability to participate in hydrogen bonding and other interactions.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. They are held together by a network of non-covalent interactions that dictate the crystal's stability and physical properties. For 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, the carbohydrazide group (-CONHNH₂) is a potent director of intermolecular assembly through hydrogen bonding.

-

Hydrogen Bonds: The N-H groups of the pyrazole ring and the hydrazide moiety act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyrazole nitrogen atoms are effective acceptors. This typically leads to the formation of robust hydrogen-bonded synthons, such as dimers or chains, which form the backbone of the crystal structure.[8]

-

Other Interactions: Beyond classical hydrogen bonds, weaker interactions like C-H···O and π-π stacking between pyrazole rings of adjacent molecules often play a crucial role in stabilizing the three-dimensional architecture.[9]

Caption: Key intermolecular interactions in the crystal lattice.

Hirshfeld Surface Analysis: Visualizing the Interaction Landscape

To gain deeper, quantitative insight into the intermolecular contacts, Hirshfeld surface analysis is an invaluable computational tool.[10][11] This method partitions the crystal space, allowing for the visualization of a molecule's immediate environment.

-

d_norm Surface: This surface is mapped with colors to highlight intermolecular contacts. Red spots indicate close contacts (shorter than van der Waals radii), which are typically strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

-

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal. By plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside (d_e), a unique fingerprint is generated for the crystal structure. Deconvolution of this plot allows for the quantification of the relative contributions of different types of interactions (e.g., H···H, O···H, N···H) to the overall crystal packing. This provides a powerful way to compare the packing environments in different polymorphs or related structures.

Part 4: Corroborative Analytical Techniques

While SC-XRD provides the definitive solid-state structure, other analytical methods are essential for comprehensive characterization and to confirm that the bulk material corresponds to the single crystal analyzed.

-

NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure of the molecule in solution. The chemical shifts and coupling patterns provide unambiguous evidence for the connectivity of the pyrazole ring, methyl groups, and carbohydrazide moiety.

-

FT-IR Spectroscopy: Provides information about the functional groups present. Characteristic stretching frequencies for N-H (around 3200-3400 cm⁻¹), C=O (around 1650-1680 cm⁻¹), and C=N bonds will be prominent in the spectrum.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can identify the melting point and any polymorphic phase transitions, while Thermogravimetric Analysis (TGA) reveals the thermal stability and decomposition pattern of the compound.[12][13]

Conclusion

The provides a wealth of information far beyond simple atomic coordinates. It offers a detailed blueprint of the molecule's geometry and, more importantly, reveals the intricate network of non-covalent interactions that govern its self-assembly into a stable crystalline solid. This understanding of hydrogen bonding, π-stacking, and other weak forces is fundamental to predicting and controlling the physicochemical properties of the compound, such as solubility, stability, and bioavailability. For drug development professionals, this structural knowledge is a critical asset, enabling rational drug design, aiding in polymorph screening, and ultimately contributing to the development of safer and more effective therapeutic agents.

References

-

Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1051. [Link]

-

Gudim, A. L., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(1), o185. [Link]

-

Wikipedia. (2023). 3,5-Dimethylpyrazole. [Link]

- Google Patents. (2004). Method for preparing 3.5-dimethylpyrazole. CN1482119A.

-

Petrova, O., et al. (2017). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology, ePubl. [Link]

-

Al-Hourani, B. J., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6296. [Link]

-

Spackman, P. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1095. [Link]

-

Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 125-128. [Link]

-

Wardell, J. L., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3161. [Link]

-

PubChem. (2024). 3,4-dimethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

-

El-Hiti, G. A., et al. (2016). Crystal structure of N′-(4-(dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, C19H19N5O. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 303-304. [Link]

-

Shaik, S. P., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]

-

Gudim, A. L., et al. (2010). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o185. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

ResearchGate. (n.d.). The X-ray diffraction patterns of different wt% of pyrazole. [Link]

-

Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]

-

Al-Omary, F. A. M., et al. (2018). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications, 7(2), 15-28. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. [Link]

-

YouTube. (2019). Single Crystal X-Ray Diffraction Data Collection. [Link]

-

Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC). ASU Core Research Facilities. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 4. tsijournals.com [tsijournals.com]

- 5. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. crystalexplorer.net [crystalexplorer.net]

- 11. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 12. tainstruments.com [tainstruments.com]

- 13. cores.research.asu.edu [cores.research.asu.edu]

The Pyrazole Carbohydrazide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] Its derivatives are known to exhibit a vast array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[3][4] This guide focuses specifically on the carbohydrazide derivatives of pyrazole, a chemical class that has garnered significant attention for its therapeutic potential. We will explore the core synthetic strategies for creating these molecules, delve into their diverse biological activities with a focus on structure-activity relationships (SAR), and present detailed experimental frameworks for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of pyrazole carbohydrazide derivatives in the pursuit of novel therapeutics.

The Pyrazole Core: A Foundation of Pharmacological Diversity

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[1] This unique electronic configuration allows for a wide range of chemical modifications, making the pyrazole ring a versatile template for drug design.[5] Its structural features are present in well-established drugs such as the potent anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, demonstrating the scaffold's clinical and commercial importance.[1][2] The addition of a carbohydrazide moiety (-CONHNH₂) introduces a critical pharmacophoric group, enhancing the molecule's ability to form hydrogen bonds and coordinate with biological targets, thereby unlocking a new spectrum of activities.[6]

Core Synthesis Strategies: Building the Pyrazole Carbohydrazide Backbone

The construction of pyrazole carbohydrazide derivatives typically follows a logical and adaptable synthetic pathway. The primary methods involve the initial formation of the pyrazole ring system, followed by the introduction or modification of the carbohydrazide functional group.

A prevalent method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent, such as an α,β-ethylenic ketone) and a hydrazine derivative.[1][7] Once the core pyrazole ester is formed, it can be readily converted to the corresponding carbohydrazide.

General Synthetic Workflow

The following workflow illustrates a common pathway for synthesizing target pyrazole carbohydrazide derivatives.

Caption: General Synthetic Pathway for Pyrazole Carbohydrazide Derivatives.

Exemplary Protocol: Synthesis of a Pyrazole-5-Carbohydrazide

This protocol describes a typical procedure for synthesizing a core pyrazole carbohydrazide structure.

-

Ring Formation: Ethyl 2,4-dioxovalerate (1 equivalent) is dissolved in glacial acetic acid. Substituted hydrazine (1 equivalent) is added dropwise, and the mixture is refluxed for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water to remove excess acid, and dried. Recrystallization from ethanol yields the pure pyrazole ester intermediate.

-

Hydrazinolysis: The synthesized pyrazole ester (1 equivalent) is dissolved in absolute ethanol. Hydrazine hydrate (1.5-2 equivalents) is added, and the mixture is refluxed for 8-12 hours.

-

Final Product Isolation: The solvent is removed under reduced pressure. The resulting solid is triturated with cold diethyl ether, filtered, and dried to afford the pure pyrazole carbohydrazide, which can be used for further derivatization.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as both a solvent and an acid catalyst for the initial cyclocondensation reaction, promoting the dehydration step required for ring closure.

-

Ethanol for Hydrazinolysis: Provides a suitable polar, protic medium for the reaction between the ester and hydrazine hydrate, facilitating the nucleophilic acyl substitution.

-

Excess Hydrazine Hydrate: Used to drive the hydrazinolysis reaction to completion, ensuring full conversion of the ester to the desired hydrazide.

A Spectrum of Biological Activities

The true value of the pyrazole carbohydrazide scaffold lies in its broad and tunable biological activity profile. The nature and position of substituents on the pyrazole ring and the terminal nitrogen of the hydrazide moiety can dramatically influence the therapeutic effect.[8]

Caption: Influence of Substituent Position on Biological Activity.[6][8]

Anticancer Activity

Pyrazole carbohydrazide derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[4][9]

Mechanisms of Action: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) or autophagy.[1][7] Some derivatives function by inhibiting specific molecular targets crucial for cancer cell proliferation and survival, such as mTOR or the BRAF V600E mutant kinase.[1] For instance, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit the growth of A549 lung cancer cells and induce apoptosis.[3] Similarly, salicylaldehyde-pyrazole-carbohydrazide derivatives can act as potent growth inhibitors of A549 cells by triggering apoptosis.[6][8]

Caption: Simplified Intrinsic Apoptosis Pathway Induced by Pyrazole Derivatives.

Data Summary: Anticancer Activity

| Compound Class | Target Cell Line | Key Result (IC₅₀) | Mechanism | Reference |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 (Lung) | Varies (µM range) | Growth inhibition, Apoptosis | [3][5] |

| 5-phenyl-1H-pyrazole derivatives | BRAF V600E expressing cell lines (e.g., WM266.4) | 0.33 µM (BRAF V600E) | Kinase Inhibition | [1] |

| Salicylaldehyde-pyrazole-carbohydrazides | A549 (Lung) | Not specified | Apoptosis Induction | [6][8] |

Experimental Protocol: MTT Assay for Cytotoxicity This protocol is a standard colorimetric assay for assessing cell metabolic activity, serving as a proxy for cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole carbohydrazide derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases.[10] Pyrazole derivatives, most notably Celecoxib, are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][11]

Mechanisms of Action: Many pyrazole-based compounds exert their anti-inflammatory effects by selectively inhibiting COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins.[10] Some derivatives may also inhibit the lipoxygenase (LOX) pathway, providing a dual-action anti-inflammatory response.[12] The carbohydrazide moiety can enhance binding to the active site of these enzymes.

Data Summary: Anti-inflammatory Activity

| Compound Class | Assay Model | Key Result | Mechanism | Reference |

| Pyrazoline Derivatives | Carrageenan-induced paw edema (in vivo) | High % inhibition (some > Indomethacin) | COX/LOX Inhibition | [12] |

| Pyrazole Carboxamides | 15-Lipoxygenase inhibition (in vitro) | Significant % inhibition | LOX Inhibition | [4] |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects.[13] Pyrazole carbohydrazides have shown significant potential in this area.[6]

Mechanisms of Action: The anticonvulsant activity of these compounds is often evaluated in standard animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[8][13] A positive result in the MES test suggests an ability to prevent seizure spread, possibly through interaction with voltage-gated sodium channels.[14] Activity in the scPTZ test indicates a potential to raise the seizure threshold, which may involve potentiation of GABAergic neurotransmission.[14]

Key Findings: Certain 1H-pyrazole-4-carbohydrazide derivatives have exhibited notable anticonvulsant effects in both MES and PTZ models.[8] The structural arrangement of aromatic units and the carbohydrazide linker is crucial for this activity.[6] Some novel pyrazolone derivatives also show a remarkable protective effect against PTZ-induced clonic seizures.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole carbohydrazides have demonstrated promising activity against a range of bacterial and fungal pathogens.[8][15]

Key Findings: The antimicrobial profile is highly dependent on the substituents.[6] For instance, 1H-pyrazole-4-carbohydrazides have shown moderate bactericidal and bacteriostatic properties.[8] The incorporation of other heterocyclic fragments, such as thiazole or pyridone, onto the pyrazole carbohydrazide core can enhance the antimicrobial potency.[15] Other derivatives have shown activity against parasites, including those responsible for leishmaniasis and malaria.[6]

Future Perspectives and Challenges

The pyrazole carbohydrazide scaffold is a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the wide range of achievable biological activities make it an attractive starting point for drug development campaigns.

Opportunities:

-

Multi-Target Ligands: The scaffold's versatility could be exploited to design single molecules that act on multiple targets, which is particularly relevant for complex diseases like cancer or neuroinflammation.

-

Optimization of Pharmacokinetics: Further chemical modifications can be explored to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

Challenges:

-

Selectivity: As with many kinase or enzyme inhibitors, achieving high selectivity for the target protein over related proteins is a major challenge to minimize off-target side effects.

-

Translational Gap: Promising results in preclinical in vitro and in vivo models must be successfully translated into clinical efficacy and safety in humans, a significant hurdle in drug development.

Conclusion

Novel pyrazole carbohydrazide derivatives represent a versatile and powerful class of bioactive molecules. Their demonstrated efficacy across a wide spectrum of therapeutic areas—including oncology, inflammation, neurology, and infectious diseases—confirms their status as a privileged scaffold in medicinal chemistry. The structure-activity relationships discussed herein provide a rational basis for the future design of more potent and selective agents. Continued exploration of this chemical space, guided by a deep understanding of the underlying mechanisms of action and supported by robust experimental validation, holds immense promise for the development of next-generation therapeutics.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

-

Barreca, M. L., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-333. Available at: [Link]

-

Barreca, M. L., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-333. Available at: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7). Available at: [Link]

-

Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(1), 3046-3061. Available at: [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). SlideShare. Available at: [Link]

-

Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (2020). ResearchGate. Available at: [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). Developmental Neuroscience, 43(1), 56-65. Available at: [Link]

-

Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2018). Oriental Journal of Chemistry, 34(2). Available at: [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009). European Journal of Medicinal Chemistry, 44(8), 3480-3487. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6649. Available at: [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Molecules, 29(10), 2297. Available at: [Link]

-

Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. (2023). Biomedical and Pharmacology Journal, 16(4). Available at: [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences, 6(S6), 4615-4632. Available at: [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development, 8(6). Available at: [Link]

-

Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.). ResearchGate. Available at: [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules, 26(11), 3121. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. meddocsonline.org [meddocsonline.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijnrd.org [ijnrd.org]

- 10. sciencescholar.us [sciencescholar.us]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents | MDPI [mdpi.com]